2-methoxy-6-methyl-1H-pyrimidin-4-one
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Overview
Description
. This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethoxyphenylboronic acid typically involves the reaction of 2-Chloro-5-ethoxyphenylboronic acid with a boron-containing reagent under specific conditions. One common method is the reaction of 2-Chloro-5-ethoxyphenylboronic acid with boronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-5-ethoxyphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Chloro-5-ethoxyphenylboronic acid can yield 2-Chloro-5-ethoxyphenol, while reduction can produce 2-Chloro-5-ethoxybenzyl alcohol.
Scientific Research Applications
2-Chloro-5-ethoxyphenylboronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Chloro-5-ethoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity. The compound’s boron atom interacts with hydroxyl groups in the target molecules, forming stable complexes that block the enzyme’s function.
Comparison with Similar Compounds
2-Chloro-5-ethoxyphenylboronic acid can be compared with other boronic acids such as phenylboronic acid, 4-chlorophenylboronic acid, and 2-methoxyphenylboronic acid. While all these compounds share the boronic acid functional group, they differ in their substituents and reactivity. The presence of the chloro and ethoxy groups in 2-Chloro-5-ethoxyphenylboronic acid imparts unique properties, such as increased reactivity in substitution reactions and enhanced binding affinity in enzyme inhibition studies.
List of Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2-Methoxyphenylboronic acid
- 3,5-Dichlorophenylboronic acid
These similar compounds can be used in various applications, but the specific substituents on 2-Chloro-5-ethoxyphenylboronic acid make it particularly useful in certain contexts, such as in the development of enzyme inhibitors and advanced materials.
Properties
IUPAC Name |
2-methoxy-6-methyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYUGFDHGVCIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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